Carbetocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

pharmacokinetics half-life carbetocin elimination

Pharmacokinetic Parameters of Carbetocin

The table below summarizes the core quantitative pharmacokinetic data for this compound:

| Parameter | Value | Context / Comparison |

|---|---|---|

| Elimination Half-life | 40 minutes (IV) [1] [2], 85-100 minutes (comprehensive measure) [3] | Approximately 4-10 times longer than oxytocin (half-life: 3-6 minutes) [1] [3] [2]. |

| Bioavailability | 80% (Intramuscular) [1] [3] | Not applicable for intravenous administration. |

| Onset of Action | Within 2 minutes (IV or IM) [1] | Rapid onset, similar to oxytocin. |

| Duration of Action | 60 minutes (IV), 120 minutes (IM) on average [1] | The longer duration after IM injection is due to a depot effect. |

| Volume of Distribution | Large [1] | High lipophilicity contributes to extensive tissue distribution. |

| Route of Elimination | Minimal renal elimination (~0.7%) [3]; primarily via enzymatic degradation (peptidases) [1] [3] | Contrasts with various clearance mechanisms for other peptides. |

Mechanism of Action and Signaling Pathway

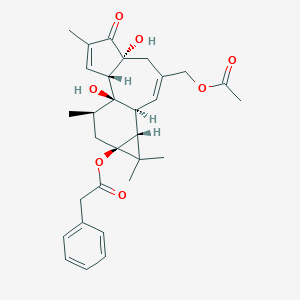

This compound functions as a biased agonist at the oxytocin receptor in the uterine myometrium [3]. The following diagram illustrates the intracellular signaling pathway triggered by this compound binding.

Experimental Protocol for Hemodynamic Assessment

Recent clinical studies focus on comparing the cardiovascular effects of this compound and oxytocin. The methodology below, adapted from a 2025 study, provides a protocol for assessing hemodynamic parameters [4] [5].

Key Measured Parameters:

- Primary Endpoints: Systolic, Diastolic, and Mean Arterial Pressure; Heart Rate [4].

- Monitoring Device: Non-invasive hemodynamic monitor (e.g., Finometer) or standard patient monitor, with measurements taken at baseline and frequent intervals (e.g., every 1-3 minutes) after drug administration [4] [2].

- Data Analysis: Use repeated-measures ANOVA to compare hemodynamic trends between groups over time [4].

Key Distinctions from Oxytocin

- Structural Stability: this compound has a modified structure where the disulfide bond in oxytocin is replaced by a stable methylene group, and the tyrosine residue is methylated. This makes it resistant to degradation by peptidases [1].

- Clinical Implication: The prolonged half-life eliminates the need for a continuous infusion, making it more convenient and potentially reducing the total need for additional uterotonic agents, especially during cesarean sections [1] [6].

- Cardiovascular Profile: Studies indicate that this compound causes significantly less hypotension and tachycardia compared to an equipotent bolus of oxytocin, offering a more stable hemodynamic profile [4].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Hemodynamic effects of this compound administered as an ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound Is More Effective in Stabilizing Hemodynamic ... [pmc.ncbi.nlm.nih.gov]

- 5. The Administration of Oxytocin or this compound at the Time ... [mdpi.com]

- 6. This compound for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

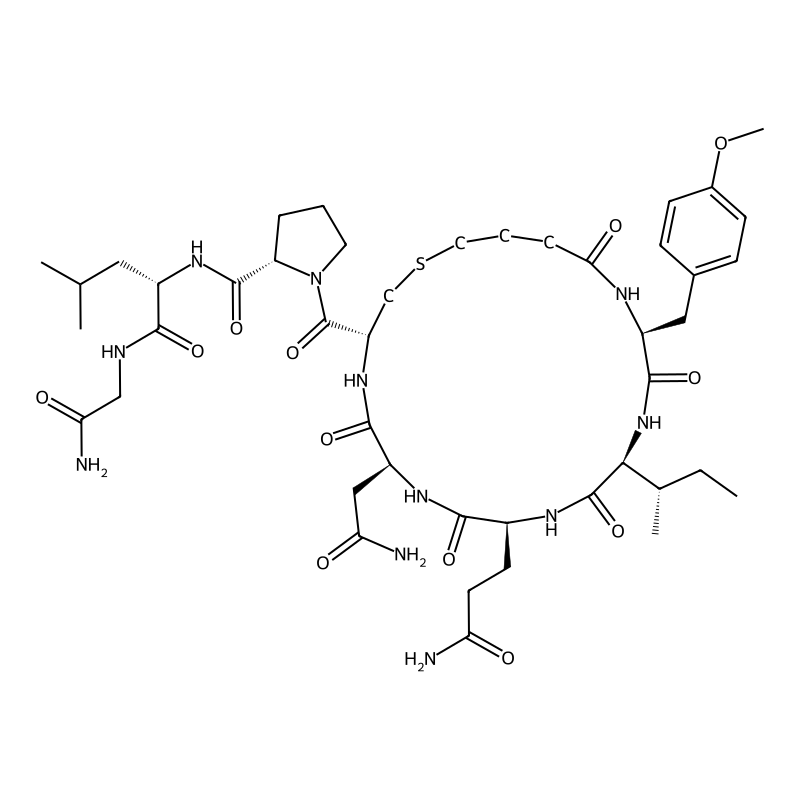

carbetocin uterine contraction receptor binding affinity

Receptor Binding Affinity and Selectivity

Carbetocin exhibits high selectivity for the OXTR over related vasopressin receptors, and its activation is functionally selective for specific signaling pathways [1].

Table 1: this compound's Receptor Binding and Functional Activity

| Receptor | Binding Affinity | Functional Activity | Key Signaling Pathways |

|---|

| Oxytocin Receptor (OXTR) | High agonist affinity [2] | Partial Agonist [1] | Gq coupling: Activated [1] Other G-proteins (Gi1, Gi2, Gi3, Go) & β-arrestin: Not activated [1] | | Vasopressin V1a Receptor (V1aR) | Not Specified | Antagonist [1] | Not Activated [1] | | Vasopressin V1b Receptor (V1bR) | Not Specified | Antagonist [1] | Not Activated [1] |

Molecular Mechanism and Signaling Pathway

This compound's functional selectivity leads to a specific signaling cascade and unique receptor trafficking behavior, as illustrated below.

This compound's biased OXTR signaling and trafficking pathway.

Key Experimental Findings and Methodologies

The characterization of this compound's unique pharmacology relied on several key experimental approaches.

Table 2: Summary of Key Experimental Evidence

| Finding | Experimental Method | Brief Description & Outcome |

|---|---|---|

| Gq Functional Selectivity | BRET Biosensors [1] | Measured receptor-G protein interaction in live HEK293 cells; this compound activated OXTR-Gq but not other G proteins or β-arrestin. |

| Vasopressin Receptor Antagonism | BRET Biosensors [1] | Tested activation of V1aR and V1bR; this compound did not activate and may block these receptors. |

| β-arrestin-Independent Internalization | Fluorescence Microscopy [1] | Tracked hOXTR-RFP in transfected cells; this compound induced internalization via a β-arrestin-independent pathway. |

| Lack of Receptor Recycling | Fluorescence Microscopy [1] | Monitored internalized receptors over time; this compound prevented OXTR return to cell surface. |

Therapeutic Implications for Uterine Contraction

This compound's molecular profile translates directly to its clinical advantages:

- Sustained Uterotonic Effect: The long plasma half-life (85-100 minutes) provides prolonged uterine contraction from a single injection, effectively preventing postpartum hemorrhage [3].

- Reduced Off-Target Effects: Its selectivity for OXTR and antagonism at vasopressin V1a/V1b receptors may minimize side effects mediated by vasopressin receptor activation [1].

- Unique Receptor Trafficking: Induction of β-arrestin-independent internalization and lack of recycling may contribute to its distinct temporal pattern of activity compared to oxytocin [1].

Detailed Experimental Protocol

The core data on this compound's signaling was generated using Bioluminescence Resonance Energy Transfer (BRET) assays [1]:

- Cell Preparation: HEK293 cells are transfected with expression plasmids for the human OXTR, V1aR, or V1bR, along with specific BRET biosensor pairs.

- Biosensor Pairs:

- G-protein Activation: Donor: Gα subunit fused to Rluc8; Acceptor: GFP10-Gγ2.

- β-arrestin Recruitment: Donor: Receptor-Rluc; Acceptor: β-arrestin-Venus.

- BRET Measurement:

- Cells are harvested and resuspended in buffer.

- The Rluc substrate coelenterazine h is added.

- After ligand (this compound, oxytocin, or control) addition, BRET signals are measured using a spectrometer.

- The BRET ratio is calculated as (emission at 510-540 nm) / (emission at 370-450 nm).

- Data Analysis: Dose-response curves are generated to determine efficacy (Emax) and potency (EC50) for each ligand-pathway pair.

References

carbetocin stability thermal degradation storage conditions

Heat-Stable Carbetocin Formulation

The development of a heat-stable formulation is a significant advancement for using this compound in regions with unreliable cold chains. The table below details the core composition of this formulation [1].

| Component | Concentration | Function |

|---|---|---|

| This compound | 0.1 mg/mL | Active Pharmaceutical Ingredient (API) |

| Sodium Succinate Buffer | 10 mM | Maintains optimum pH |

| D-Mannitol | 47 mg/mL | Isotonicity agent |

| L-Methionine | 1 mg/mL | Antioxidant |

- Optimum pH: The formulation is stabilized at pH 5.45 (range 5.25–5.65), which was identified as optimal for minimizing degradation [1].

Stability and Degradation Data

The heat-stable this compound formulation maintains ≥95% purity under various temperature conditions, as shown in the following table [1].

| Storage Condition | Demonstrated Stability Duration |

|---|---|

| 30°C / 75% Relative Humidity | ≥ 3 years |

| 40°C / 75% Relative Humidity | ≥ 6 months |

| 50°C | ≥ 3 months |

| 60°C | ≥ 1 month |

| Additional Stabilities | |

| Freezing/Thawing | Not sensitive |

| Light | Not sensitive (photo-stable) |

This thermostability is a key advantage over oxytocin, which degrades rapidly in tropical climates without continuous refrigeration [1] [2].

Experimental Protocols & Analytical Methods

The stability data for this compound were generated following standardized experimental protocols.

Stability Study Design

- Long-term & Accelerated Stability: Stability studies were conducted according to ICH climate zone IV conditions (30°C/75% RH) for long-term data and 40°C/75% RH for accelerated data [1].

- Sample Formulation: this compound was dissolved in an isotonic solution containing sodium succinate buffer, D-mannitol, and L-methionine, then pH-adjusted to the target range before being filled into vials or ampoules [1].

Key Analytical Methodology: HPLC

The primary method for quantifying this compound content and related impurities was Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].

- Column: XBridge C18 column (3 × 150 mm, 3.5 μm)

- Mobile Phase:

- Mobile Phase A: Ammonium acetate, acetonitrile, and PIC B-8 Low UV reagent in water.

- Mobile Phase B: A 50:50 mixture of Mobile Phase A and acetonitrile.

- Gradient: Linear gradient from 0% to 25% Mobile Phase B over 20 minutes.

- Detection: UV detection at 220 nm.

- Method Performance: The method achieved baseline resolution (Rs ≥ 2.0) for this compound and its nine related impurities [1].

The experimental workflow for generating stability data is summarized in the diagram below.

Stability assessment workflow for heat-stable this compound.

Molecular Basis of Stability

This compound's inherent thermal stability stems from specific structural modifications that differentiate it from native oxytocin [3] [4]:

- Deamination at N-terminus: Removal of the N-terminal amine group protects the molecule from degradation by aminopeptidase enzymes.

- Stabilized Disulfide Bridge: Replacement of the disulfide bridge between cysteine residues 1 and 6 with a more stable methylene-thioether bridge (-CH₂-S-) protects it from cleavage by disulphidase enzymes.

These modifications result in a significantly longer plasma half-life of 85-100 minutes for this compound, compared to 3-6 minutes for oxytocin [3] [4] [5].

Pharmacological Profile and Receptor Interactions

While stable, this compound has a distinct pharmacological profile from oxytocin. It acts as a partial agonist and exhibits functional selectivity (biased agonism) at the oxytocin receptor (OXTR) [3] [6].

- Receptor Affinity: Binds to the human myometrial oxytocin receptor with similar affinity as oxytocin but has a lower maximal contractile effect (approximately 50% of oxytocin's effect) [6].

- Signaling Pathway: It selectively activates the OXTR/Gq signaling pathway but does not recruit β-arrestin in the same way as oxytocin, leading to differences in receptor internalization and recycling [3].

The diagram below illustrates this biased signaling mechanism.

Biased signaling of this compound versus oxytocin at the OXTR.

Conclusion

The heat-stable this compound formulation represents a major innovation for postpartum hemorrhage prevention in low and middle-income countries. Its defining characteristic is exceptional thermal stability, maintaining potency for years at 30°C, which directly addresses the cold-chain limitations of oxytocin.

This stability is achieved through a combination of specific molecular engineering that protects it from enzymatic degradation and an optimized liquid formulation that includes excipients like mannitol and methionine to prevent oxidative and pH-dependent degradation.

References

- 1. Development and stability of a heat‐stable formulation ... [pmc.ncbi.nlm.nih.gov]

- 2. Room temperature stable this compound for the prevention of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a Functional Selective Gq Agonist That Does ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 6. Oxytocin receptor binding and uterotonic activity of this compound and its... [go.drugbank.com]

Mechanism of Action and Molecular Pharmacology

Carbetocin functions as a synthetic analogue of oxytocin, binding to oxytocin receptors (OXTR) in the uterine myometrium [1] [2] [3]. These receptors are G-protein coupled (primarily Gq), and their activation triggers the phospholipase C (PLC) - inositol trisphosphate (IP3) pathway, leading to a release of intracellular calcium and subsequent forceful uterine smooth muscle contractions [1] [3].

Unlike oxytocin, this compound exhibits functional selectivity (biased agonism). It activates the OXTR but selectively couples only to the Gq signaling pathway, without engaging β-arrestin-dependent pathways like the endogenous hormone [4]. This unique profile results in distinct receptor trafficking: this compound promotes OXTR internalization via a β-arrestin-independent pathway and significantly inhibits receptor recycling to the plasma membrane [4]. The following diagram illustrates the key differences in signaling and trafficking.

Oxytocin vs. This compound signaling and receptor trafficking.

Furthermore, this compound demonstrates high selectivity for OXTR over vasopressin receptors (V1a and V1b), at which it may act as an antagonist, potentially reducing off-target effects [4]. Metabolites of this compound, specifically desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, are pure OXTR antagonists, which may influence its overall pharmacodynamic profile [5].

Quantitative Pharmacological Profile

The structural modifications of this compound confer a significantly improved pharmacokinetic profile over oxytocin.

| Parameter | This compound | Oxytocin | Details & Clinical Implications |

|---|---|---|---|

| Elimination Half-life | 85–100 minutes [1], (IV: ~40 min [2], IM: ~55 min [6]) | 3–5 minutes [1] [7] | Long duration of action permits single-dose prophylaxis for PPH [1]. |

| Onset of Action (IV) | ~2 minutes [1] | ~2 minutes | Rapid onset suitable for immediate postpartum use [1]. |

| Duration of Action | IV: ~60 min; IM: ~120 min [6] | Short, requires infusion [1] | Sustained uterotonic effect reduces need for additional uterotonics [1] [8]. |

| Receptor Affinity (Kᵢ) | OXTR: Partial Agonist (EC₅₀ ~48 nM) [5] | OXTR: Full Agonist (EC₅₀ ~5.6 nM) [5] | This compound is a partial agonist with ~50% lower maximal contractile effect in vitro [5]. |

| Bioavailability (IM) | 77–80% [1] [6] | Not Well Defined | Reliable systemic exposure via intramuscular injection [1]. |

| Metabolism & Excretion | Enzymatic degradation; <1% renal excretion as unchanged drug [1] [6] | Rapid enzymatic degradation | Greater metabolic stability; low renal excretion reduces concern in renal impairment [1]. |

| Thermostability | Heat-stable formulation available [8] [9] | Requires cold chain (2–8°C) [9] | Critical advantage in low-resource settings with unreliable refrigeration [8] [9]. |

Clinical Efficacy and Clinical Guidelines

Clinical studies and guidelines support this compound's use for postpartum hemorrhage (PPH) prevention.

| Clinical Aspect | Key Findings | Implications |

|---|---|---|

| PPH Prevention (Cesarean Section) | Superior or non-inferior to oxytocin; significantly reduces need for additional uterotonics [8] [10]. | A single 100 mcg IV/IM dose is effective and can simplify management [1] [8]. |

| PPH Prevention (Vaginal Delivery) | Evidence supports efficacy, though some analyses show clearer benefit in C-section [1] [8]. | A 100 mcg dose is used, but patient selection may be guided by risk factors [8] [6]. |

| Hemodynamic Stability | Causes less hypotension than oxytocin when given as an IV bolus [10]. | Safer profile, especially in patients with cardiovascular compromise [10]. |

| Guideline Recommendations | Recommended for PPH prevention in both Cesarean and vaginal delivery (some guidelines specify for women with at least one risk factor) [8]. | Positioned as a first-line option, especially where its heat stability is a major advantage [8] [9]. |

Experimental Protocols for Key Assays

For researchers investigating this compound's effects, here are detailed methodologies for critical experiments.

BRET Assay for G-protein Activation and Functional Selectivity

This protocol is used to characterize this compound's signaling bias [4].

- Cell Culture & Transfection: Use HEK293 cells. Seed at 3.1 million cells/100-mm plate and culture for 24 hours. Transfect using polyethylenimine (PEI) with plasmids encoding human OXTR, V1aR, or V1bR, along with BRET biosensors (e.g., Gαq-Rluc8 and GFP10-Gγ2).

- Cell Preparation: 48 hours post-transfection, wash cells twice and resuspend in phosphate-buffered saline (PBS) supplemented with 0.1% glucose.

- BRET Measurement: In a white plate, treat cells with this compound or control peptides. Add the substrate coelenterazine h. Measure BRET signals using a compatible microplate reader.

- Data Analysis: Calculate the BRET ratio. Dose-response curves for this compound and oxytocin are generated to determine Emax and EC50 values, demonstrating this compound's partial agonism and functional selectivity.

Receptor Internalization and Trafficking Assay

This protocol assesses the impact of ligands on OXTR trafficking [4].

- Cell Culture & Transfection: Seed cells on glass coverslips. Transfect with a plasmid encoding hOXTR fused to a fluorescent tag (e.g., RFP).

- Ligand Exposure: Treat live cells with 100 nM this compound or oxytocin for a defined period (e.g., 30-60 minutes) to stimulate internalization.

- Fixation and Imaging: Fix cells, mount on slides, and image using confocal microscopy.

- Quantification: Quantify the number of receptors remaining on the plasma membrane versus those in intracellular vesicles. This compound-treated cells will show internalization but an absence of receptor recycling.

In Vitro Uterine Contractility (Myometrial Strip) Assay

This classic pharmacodynamics assay measures direct uterotonic activity [5].

- Tissue Preparation: Israte uterine myometrial strips from non-pregnant or term-pregnant animal models.

- Tissue Mounting: Mount strips in an organ bath containing oxygenated physiological salt solution (e.g., Krebs solution) at 37°C. Connect the tissue to an isometric force transducer under a resting tension of 1-2 grams.

- Concentration-Response Curves: Cumulatively add this compound or oxytocin to the bath (e.g., from 1 nM to 1 µM). Allow each concentration to reach a peak response before adding the next.

- Data Collection & Analysis: Record the amplitude (g) and frequency of contractions. Plot concentration-response curves to determine EC50 and Emax values, confirming this compound's partial agonist profile [5].

Conclusion and Research Outlook

This compound is a therapeutically important long-acting, functionally selective OXTR agonist. Its distinct molecular pharmacology, characterized by Gq-protein biased signaling and unique receptor trafficking, underlies its clinical efficacy as a single-dose prophylactic uterotonic.

Future research should focus on:

- Exploring the therapeutic potential of its biased signaling in other clinical contexts, such as psychiatry or addiction [7].

- Further elucidating the clinical impact of its metabolites, which possess antagonistic properties [5].

- Conducting real-world effectiveness studies of heat-stable this compound in diverse and low-resource settings.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound ? [synapse.patsnap.com]

- 4. This compound is a Functional Selective Gq Agonist That Does ... [pmc.ncbi.nlm.nih.gov]

- 5. Oxytocin receptor binding and uterotonic activity of this compound and its... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 7. This compound Inhibits Behavioral Sensitization to Ethanol in Male ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the Prevention of Post-Partum Hemorrhage [ncbi.nlm.nih.gov]

- 9. Guidance on the use of heat-stable this compound as an ... [figo.org]

- 10. (DOC) this compound as a uterotonic in a parturient with... - Academia.edu [academia.edu]

carbetocin drug interactions vasopressin receptors

Receptor Selectivity and Signaling Profile

The table below summarizes carbetocin's key molecular interactions with the oxytocin and vasopressin receptors.

| Receptor | This compound Action | Functional Consequence | Key Experimental Findings |

|---|---|---|---|

| Oxytocin Receptor (OXTR) | Agonist (Functionally Selective) | Activates Gq protein pathway; promotes uterine contraction [1] [2] | Partial agonist for OXTR/Gq coupling [1]; does not activate Gi/o, Gs, or G12/13 pathways [1] |

| Vasopressin V1a Receptor (V1aR) | Antagonist | Blocks vasopressin signaling [1] | Does not activate V1aR; may act as an antagonist [1] |

| Vasopressin V1b Receptor (V1bR) | Antagonist | Blocks vasopressin signaling [1] | Does not activate V1bR; may act as an antagonist [1] |

| Vasopressin V2 Receptor (V2R) | Minimal Interaction | Reduced off-target effects [3] [2] | Reduced interactions in molecular dynamics studies [3]; low affinity due to sequence differences [2] |

This compound's functional selectivity (or biased agonism) is a key characteristic. Unlike oxytocin, which activates multiple G-protein pathways (Gq, Gi/o, Gs, G12/13) and recruits β-arrestin, this compound selectively activates only the OXTR/Gq pathway [1]. This specific signaling may explain its clinical profile with reduced side effects.

The oxytocin receptor activation involves a unique mechanism where oxytocin forms a magnesium (Mg²⁺) coordination complex with the receptor, which is critical for transition to an active state [4]. Agonist binding also disrupts the alpha-helical structure of transmembrane helix 7 (TM7), another key step in activation [4].

Oxytocin receptor (OTR) activation requires Mg²⁺ and involves TM7 disruption, leading to Gq-mediated uterine contraction.

Clinical and Pharmacokinetic Implications

This compound's molecular profile leads to distinct clinical effects compared to oxytocin:

- Hemodynamic Stability: A 2025 clinical study found significantly lower blood pressure variability and heart rate changes after this compound administration versus oxytocin during cesarean sections [5] [6].

- Receptor Internalization and Recycling: this compound promotes OXTR internalization via a β-arrestin-independent pathway and inhibits receptor recycling to the plasma membrane, differing from oxytocin [1]. This may contribute to its longer duration of action and distinct physiological effects.

- Therapeutic Potential in CNS Disorders: Intranasal this compound is under investigation for Prader-Willi syndrome, showing reduction in hyperphagia and compulsive behaviors [7]. Its high OXTR selectivity and lack of vasopressin receptor engagement may avoid aggression-related side effects.

Experimental Methodologies

Key techniques for studying this compound's molecular pharmacology include:

- G Protein Activation Assays: Bioluminescence Resonance Energy Transfer (BRET)-based biosensors (TRUPATH platform) quantify receptor coupling to various Gα subunits (Gq, Gi1, Gi2, Gi3, Go, Gs, G12, G13) [4] [1].

- Receptor Trafficking Studies: Live-cell imaging of fluorescently tagged receptors (OXTR-RFP) to monitor internalization and recycling [1].

- Structural Biology: Cryo-Electron Microscopy (cryo-EM) reveals active-state OXTR structures with bound ligands and G proteins [4].

This compound's high OXTR selectivity and Gq-functional selectivity make it a valuable research tool and therapeutic agent. Its distinct signaling and trafficking properties underline the importance of investigating both receptor selectivity and downstream pathway activation for predicting in vivo drug effects.

References

- 1. This compound is a Functional Selective Gq Agonist That Does ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. insights into in silico oxytocin/V2 receptor interactions, anti ... [pubs.rsc.org]

- 4. Oxytocin signaling complex reveals a molecular switch for ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is More Effective in Stabilizing Hemodynamic ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is More Effective in Stabilizing Hemodynamic ... [mdpi.com]

- 7. Results of Phase 2 Study Evaluating this compound for PWS ... [fpwr.org]

carbetocin indications contraindications clinical use

Pharmacology & Mechanism of Action

Carbetocin is a long-acting synthetic analog of the natural hormone oxytocin [1] [2]. Its mechanism and key differentiator are as follows:

- Receptor Agonism: It binds selectively to oxytocin receptors located on the smooth musculature of the uterus (myometrium) [3] [2].

- Intracellular Action: Receptor activation triggers a G-protein coupled cascade that increases intracellular calcium concentrations, resulting in forceful contractions of uterine smooth muscle [1] [2].

- Key Differentiator: The primary advantage over oxytocin is its prolonged duration of activity [2]. While oxytocin has a half-life of about 3-10 minutes, this compound's half-life is approximately 40 minutes (IV) to 85-100 minutes (IM) [3] [1]. This provides sustained uterotonic activity, reducing the need for repeated doses or continuous infusion [2].

The following diagram illustrates the mechanism of this compound at the cellular level.

Clinical Application & Efficacy Evidence

This compound is used for PPH prophylaxis. Clinical evidence primarily demonstrates its benefit in reducing the need for additional uterotonic therapy.

- Approved Use: Administered as a single 100 mcg dose via slow IV injection (over 1 minute) or IM injection immediately after delivery, preferably before placental removal [4].

- Efficacy vs. Oxytocin: A Cochrane review concluded that during Cesarean section, this compound significantly reduces the need for therapeutic uterotonics compared to oxytocin, though no significant difference was found in the incidence of PPH (>500 ml blood loss) or severe PPH (>1000 ml) [5].

- Efficacy vs. Syntometrine: For vaginal delivery, this compound is associated with less blood loss compared to syntometrine (a combination of oxytocin and ergometrine) and has a significantly lower incidence of adverse effects like nausea, vomiting, and hypertension [5] [6].

The table below summarizes quantitative data on efficacy and common side effects from comparative studies.

| Parameter | This compound vs. Oxytocin (Cesarean Section) | This compound vs. Syntometrine (Vaginal Delivery) |

|---|---|---|

| Need for Therapeutic Uterotonics | Significantly Reduced (RR 0.62; 95% CI 0.44-0.88) [5] | No statistically significant difference [5] |

| Blood Loss > 500 ml | No statistically significant difference [5] | Information missing |

| Blood Loss > 1000 ml | No statistically significant difference [5] | Information missing |

| Nausea & Vomiting | No statistically significant difference [7] | Significantly Reduced (Nausea RR 0.24; Vomiting RR 0.21) [5] |

| Hypotension | No statistically significant difference in need for vasopressors [7] | Information missing |

| Hypertension | Information missing | Significantly Reduced [5] [6] |

Contraindications & Safety Profile

Understanding the safety profile of this compound is critical for its appropriate clinical use.

Contraindications: this compound is contraindicated in patients with [4]:

- Hypersensitivity to this compound or oxytocin.

- Serious cardiovascular disorders.

- Hepatic and renal impairment.

- Epilepsy.

- Pregnancy and labor before delivery of the infant—it must not be used for labor induction or augmentation due to the risk of prolonged uterine contractions and fetal complications [1] [4].

Common Adverse Effects: Side effects are generally similar to those of oxytocin and can include nausea, vomiting, abdominal pain, flushing, feeling of warmth, headache, tremor, pruritus, hypotension, and tachycardia [8] [1] [4].

Serious Adverse Effects: Though rare, severe reactions have been reported, including bronchospasm, severe bradycardia, and anaphylactoid reactions, particularly in vulnerable populations like asthmatic patients [6]. Overdosage can lead to uterine hyperstimulation with tetanic contractions, potentially resulting in uterine rupture or, paradoxically, postpartum hemorrhage [1] [4].

Experimental Use in Prader-Willi Syndrome

This compound has been investigated for a neurological indication. ACP-101, an intranasal formulation of this compound, was developed as a selective oxytocin-receptor agonist for treating hyperphagia (insatiable hunger) and behavioral distress in Prader-Willi Syndrome (PWS) [9] [10].

- Trial Design: The Phase 3 COMPASS PWS trial was a 12-week, double-blind, randomized, placebo-controlled global study. It enrolled 175 children and adults aged five to 30 years with PWS, evaluating the efficacy and safety of intranasal this compound 3.2 mg administered three times daily (TID) [9].

- Outcome: In September 2024, Acadia Pharmaceuticals announced that the trial did not meet its primary endpoint [9]. This indicates that the development for this indication has encountered a significant setback.

The workflow of this clinical trial is summarized in the diagram below.

Summary for Researchers

This compound represents a valuable therapeutic option in postpartum care, with a clear pharmacological rationale for its long-acting properties. Its established role is in PPH prophylaxis, where it can simplify management. The recent failure of its intranasal formulation in a Phase 3 trial for PWS highlights the challenges in reposting drugs for complex neurological disorders.

References

- 1. This compound [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 5. This compound for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview [sciencedirect.com]

- 7. Adverse Effects of this compound versus Oxytocin in the ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound (intravenous route) - Side effects & dosage [mayoclinic.org]

- 9. Acadia Pharmaceuticals Announces Phase 3 COMPASS ... [acadia.com]

- 10. LV-101 (this compound): What is it and is it FDA approved? [drugs.com]

carbetocin metabolism enzymatic degradation pathways

Enzymatic Degradation Pathways and Metabolites

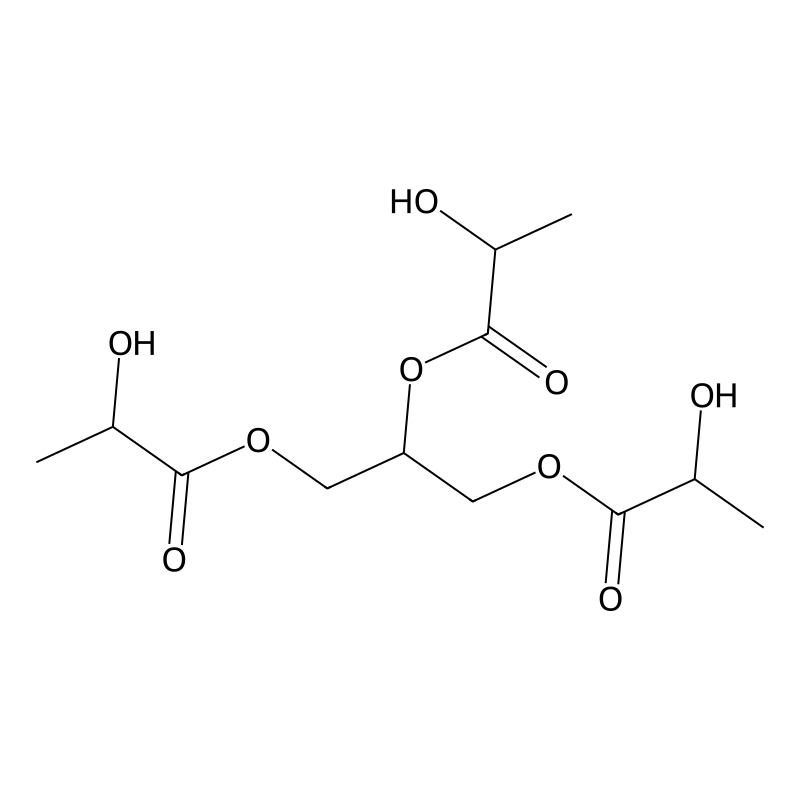

The table below summarizes the identified metabolites of carbetocin and their key characteristics based on incubation with a rat kidney homogenate.

| Metabolite Name | Structural Change | OXTR Binding Affinity (vs. Oxytocin) | Functional Activity on Myometrium |

|---|---|---|---|

| This compound (Parent) | N/A | Similar magnitude [1] [2] | Partial agonist [1] |

| This compound Metabolite I | Removal of C-terminal Gly-NH₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |

| This compound Metabolite II | Removal of C-terminal Leu-Gly-NH₂ [1] [2] | Similar magnitude [1] [2] | Pure antagonist [1] |

The degradation process follows a sequential pathway, which can be visualized as follows:

This C-terminal degradation is a key metabolic pathway because the resulting metabolites, while retaining the ability to bind the oxytocin receptor, function as pure oxytocin receptor antagonists, unlike the parent drug which is a partial agonist [1]. This suggests that the C-terminal glycinamide is critical for the agonist activity of the molecule.

Key Experimental Protocol

The primary data on this compound's degradation comes from a specific in vitro methodology [1] [2]:

- Enzyme Source: A cytosolic fraction of a rat kidney homogenate was used as the source of degradative enzymes.

- Incubation Conditions: this compound was incubated with the kidney homogenate.

- Metabolite Isolation: The degradation products were separated and purified using High-Performance Liquid Chromatography (HPLC).

- Metabolite Identification: The chemical structures of the isolated metabolites were confirmed through amino acid analysis.

Experimental Data and Receptor Binding

The following table quantifies the receptor binding affinities (Ki values) and contractile effects (EC₅₀) of this compound and its metabolites compared to oxytocin.

| Compound | OXTR Binding Affinity (Ki, nM) | Max. Contractile Effect (g) | EC₅₀ (nM) | V1a Receptor Binding (nM) |

|---|---|---|---|---|

| Oxytocin | 1.8 ± 0.30 [2] | 5.22 ± 0.26 [1] | 5.62 ± 1.22 [1] | Not the primary focus |

| This compound | 4.5 ± 0.70 [2] | 2.70 ± 0.12 [1] | 48.0 ± 8.20 [1] | 7.24 ± 0.29 [1] |

| Metabolite I | 4.2 ± 0.50 [2] | No contraction [1] | N/A [1] | 9.89 ± 2.80 [1] |

| Metabolite II | 5.2 ± 0.80 [2] | No contraction [1] | N/A [1] | 33.7 ± 7.34 [1] |

Functional and Clinical Implications

The unique metabolism of this compound has direct implications for its clinical profile:

- Mechanism of Sustained Action: this compound's long half-life (85-100 minutes vs. oxytocin's 3.4 minutes) is attributed to its structural modifications that confer resistance to aminopeptidase and disulphidase degradation [3] [4]. The C-terminal degradation, while occurring, does not immediately inactivate the drug but transforms it into compounds with different activities.

- Receptor Selectivity and Functional Bias: Research indicates that this compound is a functionally selective Gq agonist at the OXTR. It activates the Gq signaling pathway but does not recruit β-arrestin, and it promotes OXTR internalization via a β-arrestin-independent pathway that also inhibits receptor recycling [3]. This unique signaling profile may contribute to its distinct behavioral effects in the central nervous system compared to oxytocin [3].

- Potential for Metabolite-Mediated Antagonism: The formation of pure antagonist metabolites in vivo could theoretically modulate the overall uterotonic effect over time. The clinical significance of this finding in humans remains to be fully determined [1] [2].

References

Application Notes and Protocol: Carbetocin for Reducing Blood Loss in Abdominal Myomectomy

Clinical Rationale and Mechanism of Action

Abdominal myomectomy, the surgical removal of uterine fibroids, is frequently associated with significant intraoperative blood loss, which can lead to complications such as hemorrhagic shock, increased need for blood transfusions, and longer operative times [1]. The hypervascular nature of fibroids and the uterus contribute to this risk.

Carbetocin is a long-acting synthetic analogue of oxytocin. Its therapeutic effect is mediated through binding to oxytocin receptors present on the smooth musculature of the myometrium [2]. This binding results in powerful and prolonged rhythmic contractions of the uterine muscle, which compresses the blood vessels supplying the fibroids and the surgical bed, thereby reducing hemorrhage [3].

Unlike oxytocin, which has a half-life of only 3-10 minutes, this compound has a substantially longer half-life of approximately 40 minutes [4] [2]. This pharmacodynamic profile allows for a single intravenous dose to sustain uterine tone throughout the critical period of the surgery, making it particularly suitable for procedural prophylaxis.

Summary of Clinical Evidence

Recent randomized controlled trials (RCTs) and a meta-analysis have provided robust evidence supporting the efficacy of this compound in the context of abdominal myomectomy.

Key Findings from Individual Clinical Trial

A randomized, double-blind, placebo-controlled trial conducted at a tertiary university hospital provides high-quality evidence [3]. The study included 138 women with symptomatic leiomyomas who were candidates for abdominal myomectomy, with 69 patients in each the this compound and placebo groups.

Table 1: Key Outcomes from RCT (n=138)

| Outcome Measure | This compound Group | Placebo Group | Result |

|---|---|---|---|

| Intraoperative Blood Loss | Significantly Lower | Higher | Mean difference: 184 mL reduction [3] |

| Post-op Hemoglobin (24 hr) | 10.3 ± 0.6 g/dL | 9.1 ± 0.8 g/dL | Significantly higher in this compound group [3] |

| Need for Blood Transfusion | 8 women (11.6%) | 17 women (24.6%) | 41% relative reduction [3] |

| Operative Time | Similar | Similar | No significant difference [3] |

| Side-Effects | Few, nonsignificant | Similar | Comparable between groups [3] |

Findings from Recent Meta-Analysis

A 2025 meta-analysis of five RCTs, encompassing 484 patients (262 receiving this compound and 222 in control groups), corroborates and strengthens these findings [1].

Table 2: Pooled Efficacy Data from Meta-Analysis (n=484)

| Outcome | Pooled Effect Size | Statistical Significance | Certainty of Evidence |

|---|---|---|---|

| Mean Intraoperative Blood Loss | MD = -292.27 mL (95% CI: -372.5, -212.03) | p < 0.001 | Very Low [1] |

| Mean Change in Hemoglobin | MD = -0.63 g/dL (95% CI: -0.94, -0.33) | p < 0.001 | Low [1] |

| Rate of Blood Transfusion | RR = 0.30 (95% CI: 0.21, 0.44) | p < 0.001 | Very Low [1] |

| Mean Operation Time | MD = -22.98 minutes (95% CI: -38.93, -7.02) | p < 0.001 | Low [1] |

| Mean Hospital Stay | MD = -0.1 days (95% CI: -0.27, 0.06) | p = 0.21 (Not Significant) | N/A [1] |

The analysis concluded that this compound was tolerable and associated with considerable declines in intraoperative blood loss and related complications compared with a passive control intervention during abdominal myomectomy [1].

Detailed Experimental Protocol for Clinical Administration

Based on the methodologies of the cited clinical trials, the following protocol is recommended for the prophylactic use of this compound in abdominal myomectomy.

Preoperative Phase

- Patient Selection and Consent: The protocol is suitable for women with symptomatic uterine fibroids scheduled for elective abdominal myomectomy. Obtain written informed consent after explaining the benefits and potential risks of the intervention.

- Inclusion Criteria: Adult women (e.g., aged 18-40) diagnosed with symptomatic leiomyomas and scheduled for abdominal myomectomy [3].

- Exclusion Criteria: Standard exclusions include known hypersensitivity to this compound or other oxytocin analogues, pre-existing hypertension or preeclampsia, severe anemia, and significant cardiac, renal, or hepatic dysfunction [5] [3].

- Randomization and Blinding (For Clinical Trials): In a research setting, patients should be randomly assigned to receive either this compound or a placebo/active comparator using a computer-generated sequence. The study drug should be prepared in an identical syringe by a pharmacist or an investigator not involved in patient assessment or surgery to maintain blinding [3].

Intraoperative Phase

- Drug Preparation: Draw 100 µg of this compound (e.g., 1 mL of a 100 µg/mL solution) into a sterile syringe [5] [3].

- Timing of Administration: Administer the single 100 µg IV bolus dose of this compound slowly after the induction of anesthesia but before the surgical incision is made [3] [1].

- Monitoring: Standard intraoperative monitoring should be followed. Specifically track hemodynamic parameters (blood pressure, heart rate) and estimate blood loss via gravimetric methods (weighing surgical sponges) and suction canister volume [5].

Postoperative Phase and Outcome Assessment

- Primary Efficacy Endpoint: Quantification of intraoperative blood loss in milliliters [3] [1].

- Secondary Efficacy Endpoints:

- Change in Hemoglobin: Measure hemoglobin levels preoperatively and at 24 hours post-surgery [3].

- Need for Blood Transfusion: Record the number of patients requiring transfusion and the number of units transfused, based on standard clinical triggers [3] [1].

- Requirement for Rescue Uterotonics: Note if additional uterotonic drugs (e.g., additional oxytocin, misoprostol) are required to control bleeding [6].

- Operative Time: Record the time from skin incision to closure [1].

- Surgeon's Qualitative Assessment of Uterine Tone: Can be assessed using a Likert scale if applicable [5].

- Safety Monitoring: Document all adverse events (AEs), such as nausea, vomiting, headache, chest pain, palpitations, or hemodynamic changes (hypotension, hypertension, tachycardia). The cited studies reported that side-effects were generally few, nonsignificant, and similar to placebo [3] [4].

The experimental workflow from patient enrollment to data analysis is summarized in the diagram below.

Safety and Tolerability Profile

Across the studies analyzed, this compound was demonstrated to be well-tolerated. The incidence of adverse effects was generally low and not significantly different from that in the placebo group in the abdominal myomectomy trial [3].

Compared to other uterotonics like syntometrine (a combination of oxytocin and ergometrine), this compound has a significantly more favorable side-effect profile, with lower incidences of nausea, vomiting, and hypertension [6]. Some studies comparing this compound to oxytocin have reported a lower incidence of subjective adverse effects like headache, chest pain, burning sensation, and palpitations with this compound [4].

Regulatory and Development Status

It is important to note that the use of this compound for abdominal myomectomy is an off-label application. This compound is currently approved in many countries (though not the U.S. for an obstetric indication) specifically for the control of postpartum hemorrhage [2]. An intranasal formulation of this compound (LV-101) is under investigation for Prader-Willi syndrome and has received orphan drug designation from the U.S. FDA, but it is not yet approved [7] [8].

The compelling evidence from recent clinical trials suggests that expanding the indications for this compound to include prophylaxis in gynecological surgeries like myomectomy warrants serious consideration.

Conclusion and Key Takeaways

The integration of a single, preoperative dose of intravenous this compound represents a simple, practical, and effective strategy within a comprehensive blood conservation protocol for abdominal myomectomy.

- Clinically Significant Efficacy: Prophylactic this compound consistently reduces intraoperative blood loss by approximately 180-300 mL and can cut the relative risk of requiring a blood transfusion by over half.

- Favorable Pharmacodynamics: Its long half-life provides sustained uterine contraction throughout the critical phases of surgery with a single dose.

- Strong Safety Profile: The drug is well-tolerated with a side-effect profile comparable to placebo and more favorable than ergot alkaloids.

- Protocol Clarity: A straightforward protocol of 100 µg IV bolus after anesthesia induction, as outlined, is supported by level I evidence.

For researchers and clinicians, these application notes provide a validated framework for implementing and further studying this compound to improve patient outcomes in fibroid surgery.

References

- This compound for preventing postpartum haemorrhage - PMC. (2012). Retrieved from National Center for Biotechnology Information.

- A Randomized, Double-Blind Clinical Trial. (2025). Cureus, 17(8), e89968.

- Search Orphan Drug Designations and Approvals - FDA. (2014). Retrieved from U.S. Food and Drug Administration.

- Evaluating efficacy of intravenous this compound in reducing blood loss during abdominal myomectomy: a randomized controlled trial. (2020). Fertility and Sterility.

- This compound for the Prevention of Post-Partum Hemorrhage. (2019). In NCBI Bookshelf.

- Adverse Effects of Oxytocin Are More Prevalent than Those of this compound. (2025). Journal of Clinical Medicine, 14(20), 7211.

- A meta-analysis of randomized controlled trials examining the effectiveness of this compound in reducing intraoperative blood loss during abdominal myomectomy. (2025). Frontiers in Medicine, 12, 1590144.

- This compound: Uses, Interactions, Mechanism of Action. (n.d.). Retrieved from DrugBank.

- LV-101 (this compound): What is it and is it FDA approved? (2021). Retrieved from Drugs.com.

References

- 1. A meta-analysis of randomized controlled trials examining ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Evaluating efficacy of intravenous this compound in reducing ... [sciencedirect.com]

- 4. Adverse Effects of Oxytocin Are More Prevalent than Those ... [pmc.ncbi.nlm.nih.gov]

- 5. A Randomized, Double-Blind Clinical Trial [pmc.ncbi.nlm.nih.gov]

- 6. This compound for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search Orphan Drug Designations and Approvals - FDA [accessdata.fda.gov]

- 8. LV-101 (this compound): What is it and is it FDA approved? [drugs.com]

Clinical Evidence and Quantitative Data Summary

The table below summarizes key findings from recent studies comparing carbetocin and oxytocin for PPH prevention.

| Study Population & Design | Intervention | Comparison | Primary Outcome: PPH Incidence | Key Secondary Outcomes |

|---|

| Low-risk term gravid women (Vaginal delivery) [1] Prospective Observational (N=284) | Heat-stable this compound 100 mcg IM (n=142) | Oxytocin 10 units IM (n=142) | 4.2% vs. 7.0% (p=0.303) (Not statistically significant) | • Mean blood loss: 623 ± 81.3 mL vs. 678 ± 88.7 mL (p=0.039) • Hb decline: Significantly less with this compound (p<0.001) | | High-risk patients (Cesarean section) [2] [3] Retrospective Cohort (N=518) | this compound 100 µg IV (n=268) | Oxytocin 10 IU IV (n=250) | Significantly reduced with this compound (aOR: 0.52; 95% CI: 0.35–0.79, p=0.002) | • Need for therapy escalation: 6.0% vs. 10.8% (p=0.046) • Reduced need for additional uterotonics and procedures. | | Mixed population (Cochrane Review) [4] Systematic Review (11 trials, N=2635) | this compound 100 µg IV/IM | Oxytocin (varied doses IV) | No statistically significant difference in blood loss >500 mL or >1000 mL. | • Need for therapeutic uterotonics: Reduced with this compound after C-section (RR 0.62; 95% CI 0.44–0.88). • Uterine massage: Reduced need after both C-section and vaginal delivery. |

Application Notes and Protocol Guidance

Indications and Clinical Advantages

- Primary Indication: this compound is indicated only for the prevention of PPH and must not be used for labor induction or augmentation [5].

- Key Advantage: Heat Stability: Heat-stable this compound remains effective at temperatures of up to 30°C for 36 months. This makes it a first-choice alternative to oxytocin in settings where cold chain maintenance (2–8°C) is unreliable [1] [5].

- Pharmacological Profile: As a long-acting oxytocin analogue, this compound has a half-life of approximately 40 minutes (compared to 4–10 minutes for oxytocin), providing sustained uterine contraction for several hours [3].

Contraindications and Precautions

This compound is contraindicated in women with [5]:

- Cardiovascular disorders

- Liver or kidney disease

- Epilepsy

- Known sensitivity to this compound, oxytocin, or any of its excipients.

Recommended Dosing and Administration

- Standard Dose: 100 micrograms [1] [2] [4].

- Route of Administration: Administered either intramuscularly (IM) or intravenously (IV) within one minute of baby's delivery (after cord clamping in C-section) [1] [3].

- Cost-Effectiveness Consideration: Since this compound is significantly more expensive than oxytocin, its routine use is most justified in high-risk patients or where the cold chain cannot be guaranteed [2] [3].

Experimental Protocols for Clinical Evaluation

For researchers designing studies on uterotonics, here are methodologies from the cited literature.

Protocol 1: Comparative Effectiveness in a Tertiary Care Setting

This protocol is based on a prospective observational study design [1].

- Population: Include low-risk gravid women in labour at term (e.g., 37-42 weeks). Exclude women with major medical or obstetric disorders.

- Group Allocation: Assign participants to two groups:

- Group 1 (Intervention): Receives heat-stable this compound 100 mcg IM.

- Group 2 (Control): Receives oxytocin 10 units IM.

- Administration: The uterotonic is administered within one minute of delivery.

- Primary Outcome Measurement: The incidence of atonic PPH, clinically defined as blood loss ≥ 500 ml.

- Secondary Outcome Measurements:

- Quantitative Blood Loss (QBL): Calculate by combining volumetric (e.g., calibrated drape/suction bottle) and gravimetric (weighing of soaked materials) measurements.

- Change in Haemoglobin: Measure Hb levels before delivery and 24 hours after delivery.

- Statistical Analysis: Use Student's t-test for continuous variables (mean blood loss, Hb change) and chi-square test for categorical variables (PPH incidence). A p-value of < 0.05 is considered significant.

Protocol 2: Efficacy in High-Risk Cesarean Sections

This protocol is based on a retrospective cohort study design [2] [3].

- Population Selection: Identify patients undergoing cesarean section at >24 weeks gestation who have at least one risk factor for PPH (e.g., uterine overdistension, pre-eclampsia, placenta previa, coagulopathy).

- Study Groups: Define a "before-and-after" cohort:

- Oxytocin Cohort: Patients delivered during a period when oxytocin (10 IU IV) was the standard prophylactic agent.

- This compound Cohort: Patients delivered during a subsequent period when this compound (100 µg IV) became standard.

- Data Extraction: Retrospectively collect data from medical records.

- Primary Outcome: Incidence of PPH (blood loss ≥ 500 mL for study purposes, though ≥1000 mL is also clinically relevant).

- Secondary Outcomes:

- Need for escalation of therapy (additional uterotonics, procedural interventions, transfusion).

- Statistical Analysis: Use multivariate logistic regression to calculate an adjusted odds ratio (aOR) for PPH, controlling for potential confounders like differing baseline risk between the cohorts.

Clinical Decision Pathway for Uterotonic Selection

The following diagram outlines a logical framework for choosing between oxytocin and this compound for PPH prevention.

Conclusion

This compound is a valuable tool in the prevention of postpartum hemorrhage. Its heat-stable formulation is a significant advantage in resource-limited settings, and evidence supports its use, particularly in high-risk patients undergoing cesarean section. However, it is not a direct substitute for oxytocin in all situations due to its different indications, contraindications, and cost. Clinical judgment and context are paramount in making the optimal choice for maternal care.

References

- 1. Comparative Effectiveness of this compound Versus Oxytocin ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound versus oxytocin for the prevention of ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound versus oxytocin for the prevention of ... [sciencedirect.com]

- 4. This compound for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidance on the use of heat-stable this compound as an ... [figo.org]

Comprehensive Application Notes and Protocols for Heat-Stable Carbetocin Implementation in Low- and Middle-Income Countries

Introduction and Global Burden of Postpartum Hemorrhage

Postpartum hemorrhage (PPH) remains the leading cause of maternal mortality worldwide, responsible for approximately 70,000 maternal deaths annually with 99% of these occurring in low- and middle-income countries (LMICs). The disproportionate burden in resource-limited settings is primarily driven by fragile health systems, limited cold-chain infrastructure, staff shortages, and fragmented obstetric services that undermine the efficacy of standard uterotonics like oxytocin. [1] Postpartum hemorrhage is clinically defined as blood loss of ≥500 mL following childbirth and affects approximately 14 million women globally each year, creating a substantial public health challenge that impedes progress toward achieving the Sustainable Development Goal 3.1 target of reducing the global maternal mortality ratio to less than 70 per 100,000 births by 2030. [1] [2]

The thermostability limitations of conventional uterotonics represent a critical barrier to effective PPH prevention in tropical climates and resource-constrained settings. Oxytocin, the current first-line uterotonic, requires continuous refrigeration (2-8°C) to maintain potency—a condition often unmet in LMICs where power supply is unreliable and cold-chain infrastructure is underdeveloped. [1] [3] Quality assessment studies across 40 LMICs have revealed that approximately 40% of oxytocin samples fail quality tests due to degradation under suboptimal storage conditions, significantly compromising their effectiveness in preventing PPH. [2] It is within this context that heat-stable carbetocin (HSC) has emerged as a promising alternative that addresses the specific challenges of uterotonic administration in LMICs while maintaining clinical efficacy comparable to oxytocin. [1] [4]

Table 1: Comparison of Uterotonic Options for PPH Prevention in LMICs

| Characteristic | Oxytocin | Misoprostol | Heat-Stable this compound |

|---|---|---|---|

| Thermostability | Requires refrigeration (2-8°C) | Sensitive to humidity | Stable at ≤30°C for 3 years |

| Cold Chain Dependent | Yes | No | No |

| Half-Life | 1-6 minutes | 30-40 minutes | 40 minutes |

| Route of Administration | IV, IM | Oral, sublingual, rectal | IV, IM |

| PPH Prevention Efficacy | High (when quality assured) | Moderate | Non-inferior to oxytocin |

| PPH Treatment Indication | Yes | No | No (prevention only) |

| Labor Induction/ Augmentation | Yes | No | No |

Stability and Formulation Characteristics

The development of heat-stable this compound represents a significant pharmaceutical advancement specifically designed to address the challenges of maintaining uterotonic efficacy in tropical climates and resource-limited settings. The optimized formulation consists of 0.1 mg/mL this compound in sodium succinate buffer with excipients including mannitol and methionine, adjusted to an optimal pH of 5.45 (range 5.25-5.65) to maximize stability under challenging environmental conditions. [3] [5] This specific composition was determined through rigorous formulation screening that evaluated stability across a pH range from 4.0 to 7.0, with the optimal pH demonstrating the minimal impurity formation after 12 months at accelerated stability conditions of 40°C/75% relative humidity. [5]

Extensive stability studies conducted according to International Conference on Harmonization (ICH) guidelines for climate zone IV conditions (30°C/75% relative humidity) have demonstrated that HSC maintains ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C. [3] [5] This exceptional thermal stability profile substantially surpasses that of oxytocin, which rapidly degrades under elevated temperatures, particularly in tropical climates where cold-chain infrastructure is unreliable. Additional stability assessments have confirmed that the HSC formulation is not sensitive to freezing or light exposure, further enhancing its suitability for environments with variable storage conditions and limited infrastructure. [5]

The molecular structure of this compound—a synthetic analogue of oxytocin—incorporces key modifications that enhance its stability compared to the native hormone. While both molecules share structural similarities, this compound features a substitution at position 8 and an elongated carboxamide terminus, which collectively confer resistance to enzymatic degradation by aminopeptidases and prolong its duration of action. These molecular differences account for this compound's significantly longer half-life (approximately 40 minutes compared to 1-6 minutes for oxytocin) and its sustained uterotonic effect, which provides clinical benefits through prolonged uterine contraction during the critical immediate postpartum period. [5]

Table 2: Stability Profile of Heat-Stable this compound Under Various Temperature Conditions

| Storage Temperature | Duration Maintaining ≥95% Purity | Comparison with Oxytocin |

|---|---|---|

| 30°C/75% RH | 3 years | Oxytocin degrades significantly within months without refrigeration |

| 40°C/75% RH | 6 months | Oxytocin rapidly loses potency under these conditions |

| 50°C | 3 months | Not recommended for oxytocin |

| 60°C | 1 month | Not recommended for oxytocin |

| Freeze-Thaw Cycles | Stable (no significant degradation) | Varies by formulation |

| Light Exposure | Stable (no significant degradation) | Requires protection from light |

Clinical Efficacy and Safety Evidence

Pivotal Clinical Trial Data

The CHAMPION trial (this compound HAemorrhage PreventION), a landmark WHO-led study published in the New England Journal of Medicine, established the clinical non-inferiority of heat-stable this compound compared to oxytocin for PPH prevention. This massive randomized controlled trial enrolled nearly 30,000 women across 10 countries (Argentina, Egypt, India, Kenya, Nigeria, Singapore, South Africa, Thailand, Uganda, and the United Kingdom) who delivered vaginally. Each participant received a single injection of either heat-stable this compound or oxytocin immediately following birth, with results demonstrating that both drugs were equally effective at preventing excessive bleeding (≥500 mL blood loss) after childbirth. [4] The trial was conducted under conditions that ensured oxytocin quality through maintained cold chain, potentially underestimating the real-world benefit of HSC in settings where oxytocin degradation occurs due to temperature fluctuations. [4]

Subsequent large-scale implementations have reinforced these clinical findings. A mixed-methods implementation research study in Nigeria involving 18,364 deliveries documented that when HSC was administered for PPH prevention in 56% of deliveries, the PPH incidence dropped significantly to 0.8%, demonstrating remarkable effectiveness in real-world clinical practice. [1] Similarly, a five-country pilot implementation across Burkina Faso, Ethiopia, Ghana, Sierra Leone, and Uganda documented high prophylactic administration rates of HSC in 92.4% of 12,262 deliveries across study facilities, with no adverse events reported throughout the study period. [6] These implementation studies provide compelling evidence that HSC can be safely integrated into routine obstetric care across diverse healthcare settings in LMICs.

Safety Profile and Contraindications

Heat-stable this compound demonstrates a favorable safety profile comparable to oxytocin, with no significant increase in adverse effects documented across clinical trials and implementation studies. The most common side effects include nausea, vomiting, headache, and flushing, which are generally mild and transient in nature. [1] Importantly, HSC has different pharmacological properties and clinical indications compared to oxytocin, necessitating careful attention to appropriate use and contraindications. [7] [8]

Critical contraindications for heat-stable this compound include use for labor induction or augmentation, administration during pregnancy or labor at any time before the baby is born, and use in women with pre-existing cardiovascular disorders, liver or kidney disease, epilepsy, or known sensitivity to this compound, oxytocin, or any excipients in the formulation. [7] [8] These distinctions from oxytocin—which is approved for labor induction, augmentation, and PPH treatment—highlight the importance of comprehensive provider education to prevent inappropriate use that could potentially endanger maternal and fetal health. Professional organizations including the International Federation of Gynecology and Obstetrics (FIGO) and the International Confederation of Midwives (ICM) have issued joint guidance emphasizing that oxytocin and HSC should not be considered equivalent in terms of their pharmacological behaviors or clinical indications. [7] [8]

Implementation Framework and Protocol Development

Clinical Protocol for HSC Administration

The safe and effective implementation of heat-stable this compound requires strict adherence to established clinical protocols developed in accordance with WHO recommendations. HSC is indicated only for PPH prevention following the birth of the baby, whether via vaginal delivery or caesarean section. The standard dosage is a single 100 mcg (0.1 mg) injection administered either intravenously or intramuscularly immediately following delivery of the baby, preferably within one minute. [1] [7] For intravenous administration, the injection should be delivered slowly over one minute to minimize potential adverse effects, while intramuscular administration provides a longer-lasting clinical effect. [8]

Comprehensive patient assessment is essential before HSC administration to identify potential contraindications. Healthcare providers must confirm that the patient has no history of cardiovascular disorders, liver or kidney disease, epilepsy, or known hypersensitivity to this compound or its excipients. [7] During administration, vital signs and uterine tone should be monitored closely, with particular attention to blood pressure changes and excessive uterine contraction. Following administration, continued monitoring for at least two hours is recommended to identify potential PPH or adverse reactions, with facilities equipped to manage severe hemorrhage and anaphylaxis if they occur. [6]

Diagram 1: Clinical Administration Protocol for Heat-Stable this compound

Implementation Strategy for LMIC Integration

Successful integration of heat-stable this compound into routine PPH prevention in LMICs requires a systematic implementation approach that addresses both clinical and health system factors. Evidence from successful programs in Kenya, South Sudan, and Nigeria highlight several key implementation strategies: updating national policies and essential medicines lists to include HSC, implementing pooled procurement mechanisms, conducting simulation drills for frontline health workers, and appointing "PPH champions" to provide leadership and mentorship. [1] These strategies have demonstrated remarkable success, with programs in Kenya and conflict-affected South Sudan achieving >90% coverage of HSC administration through comprehensive health system strengthening. [1]

Training and capacity building represent critical components of successful HSC implementation. The five-country Sub-Saharan Africa implementation study utilized a mixed theoretical and practical simulation training approach for healthcare providers, incorporating regular supportive supervision throughout the implementation phase. [6] This training emphasized the distinct indications and contraindications of HSC compared to oxytocin, proper administration techniques, monitoring requirements, and documentation procedures. Post-training assessment revealed that healthcare providers demonstrated high confidence in and favorability toward using HSC, with appropriate administration occurring in 92.4% of deliveries across study facilities. [6]

Supply chain optimization is essential for maintaining consistent HSC availability. The thermostability properties of HSC (maintaining efficacy for 3 years at ≤30°C) directly address the cold-chain gaps associated with oxytocin and reduce wastage from degradation. [1] [3] Implementation programs should establish dedicated storage protocols that capitalize on HSC's stability while ensuring protection from extreme temperatures (>50°C) when possible. Additionally, integration with existing maternal health commodities distribution systems helps streamline logistics and reduce implementation costs. The Medicines Patent Pool has secured a conditional license agreement with Ferring Pharmaceuticals to enable additional production and supply of HSC by more manufacturers, anticipating increased global demand as more countries adopt this intervention. [9]

Economic Considerations and Cost-Effectiveness Analysis

Cost-Effectiveness and Budget Impact Models

Comprehensive economic evaluations demonstrate that heat-stable this compound presents a cost-saving intervention for PPH prevention in LMICs when considering the broader economic perspective of healthcare systems. A detailed cost-effectiveness analysis conducted in India—a country with a high PPH burden—revealed that HSC could prevent approximately 5,468 additional PPH events and save 5 maternal lives per 100,000 births compared to oxytocin when priced comparably. [2] The analysis further projected direct medical cost savings of US $171,700 (₹12.8 million) per 100,000 births from the public healthcare system perspective, with even greater benefits when compared to misoprostol (7,032 fewer PPH events, 10 fewer deaths, and savings of $230,248 per 100,000 births). [2]

Budget impact analysis from India provides compelling evidence for HSC adoption at the health system level. Models project that India's public health system would save US$11.4 million (₹849 million) over five years if HSC achieves a 19% market share of prophylactic uterotonics administered. [2] These savings primarily result from reduced PPH management costs, including decreased need for additional uterotonics, surgical interventions, blood transfusions, and intensive care admissions. Additional economic benefits include reduced cold chain costs and decreased product wastage due to the thermostability of HSC, which maintains potency for three years without refrigeration compared to oxytocin that requires continuous cold chain maintenance. [1] [2]

Table 3: Economic Outcomes of Heat-Stable this compound Implementation in LMICs

| Economic Parameter | Compared to Oxytocin | Compared to Misoprostol |

|---|---|---|

| PPH Events Prevented (per 100,000 births) | 5,468 | 7,032 |

| Maternal Lives Saved (per 100,000 births) | 5 | 10 |

| DALYs Averted (per 100,000 births) | 244 | 470 |

| Direct Medical Cost Savings (per 100,000 births) | US $171,700 | US $230,248 |

| Cold Chain Cost Reduction | Significant (no refrigeration needed) | Moderate (no cold chain needed) |

| Product Wastage Reduction | Substantial (3-year shelf life at 30°C) | Variable |

Financing Strategies and Procurement Considerations

Sustainable financing mechanisms are crucial for scaling up HSC adoption in LMICs. Successful implementation requires domestic resource mobilization, private sector investment, and strategic integration with existing maternal health programs. [1] Pooled procurement mechanisms—where multiple countries or regions combine their purchasing power—have demonstrated effectiveness in reducing costs and ensuring sustainable supply. Additionally, incorporating HSC into national health insurance benefits packages can expand access while reducing out-of-pocket expenditures for vulnerable populations. [1] [2]

Procurement optimization should capitalize on HSC's thermostability by adjusting supply chain logistics to eliminate cold chain requirements, thereby reducing overall health system costs. The long shelf life of HSC (3 years at 30°C) enables larger quantity procurement and reduced ordering frequency, which improves efficiency and minimizes stockouts in remote facilities. [1] [3] Countries should establish pharmacovigilance systems to monitor product quality and adverse events, ensuring ongoing safety as use expands. The WHO's "Roadmap to Combat Postpartum Haemorrhage 2023–2030" provides comprehensive guidance on financing and procurement strategies specifically tailored for HSC and other PPH interventions in resource-constrained settings. [1]

Regulatory Pathway and Policy Integration

National Policy Adoption and Guideline Implementation

Regulatory approval and policy integration represent critical steps in the scale-up of heat-stable this compound in LMICs. Following WHO's 2018 recommendation of HSC for PPH prevention and its subsequent addition to the WHO Model List of Essential Medicines in 2019, countries have increasingly pursued national policy updates to incorporate HSC into their clinical guidelines and essential medicines lists. [1] [7] This process typically involves technical review committees assessing local burden of disease, cost-effectiveness evidence, and health system capacity, leading to national guideline development and training material adaptation for country-specific contexts.

The joint FIGO/ICM guidance on HSC use provides important direction for policymakers and clinicians, emphasizing appropriate use cases and cautioning against the inappropriate substitution for oxytocin in clinical indications where HSC has not been proven effective. [7] [8] This guidance specifically highlights that HSC should only be used for PPH prevention after delivery of the baby and should not be used for labor induction or augmentation, during pregnancy, or in women with specific contraindications including cardiovascular disorders, liver or kidney disease, or epilepsy. [8] These distinctions are critical for patient safety and must be emphasized in national policies and clinical training programs.

Monitoring and Evaluation Framework

Robust monitoring systems are essential for tracking HSC implementation quality and impact. Minimum indicators should include HSC coverage rates (percentage of eligible women receiving HSC for PPH prevention), appropriate administration (correct timing, dose, and route), adverse event reporting, and PPH incidence rates. [6] Implementation research from Nigeria demonstrated the effectiveness of using routine health information systems to track these indicators, supplemented by periodic quality audits to ensure data accuracy and intervention quality. [1]

Long-term evaluation should assess both clinical outcomes and health system impacts, including reductions in severe maternal morbidity, maternal mortality ratios, blood transfusion requirements, and referrals to higher-level care facilities. The integration of HSC with tranexamic acid and other PPH bundle elements has demonstrated improved maternal outcomes and should be considered in comprehensive PPH prevention and management programs. [1] Additionally, equity-focused monitoring ensures that HSC access extends to vulnerable populations, including women in conflict settings, rural areas, and humanitarian crises where PPH burden is often highest and cold chain infrastructure is most limited. [1]

Future Directions and Innovation Opportunities

Expanding Clinical Indications and Formulations

Ongoing research initiatives seek to expand the clinical applications of heat-stable this compound in maternal health. The REACH clinical trial, funded by Unitaid and coordinated by the UNDP/UNFPA/UNICEF/WHO/World Bank Special Programme of Research, is currently evaluating the safety and efficacy of HSC for PPH treatment—an indication not currently approved. [9] If successful, this trial could significantly expand the approved clinical uses of HSC and further enhance its value proposition for LMICs. Additionally, formulation innovations including prefilled syringes and auto-injector devices could simplify administration and expand use by lower-level healthcare providers in community settings.

Novel delivery approaches integrating HSC with other reproductive health interventions represent promising opportunities for enhanced efficiency. Research exploring co-administration with other preventive medications during the third stage of labor could streamline maternal care and reduce implementation complexity. Furthermore, operational research on task-sharing policies that allow midwives and other non-physician providers to administer HSC could expand access in remote areas with limited healthcare workforce capacity. [6]

Implementation Research Priorities

Critical knowledge gaps remain regarding optimal implementation strategies for HSC in various LMIC contexts. Implementation research should prioritize operational studies on distribution models for last-mile facilities, cost-recovery mechanisms for sustainable scale-up, and training approaches for diverse healthcare provider types. [1] [6] Additionally, research on supply chain optimization capitalizing on HSC's thermostability could identify innovative distribution models that bypass cold chain limitations entirely.

Integration with emerging technologies presents exciting opportunities for enhancing HSC implementation. Research exploring digital solutions for inventory management, provider decision support, and patient monitoring could address common health system challenges in remote settings. Furthermore, implementation science studies examining the scalability of successful pilot programs—such as the five-country Sub-Saharan Africa initiative that demonstrated 92.4% appropriate administration rates—can identify the core components necessary for effective scale-up across diverse health systems. [6]

Conclusion

Heat-stable this compound represents a transformative advancement in PPH prevention specifically designed for the challenges of resource-limited settings. Its exceptional thermostability, clinical non-inferiority to oxytocin, favorable safety profile, and demonstrated cost-effectiveness make it a critical tool for reducing maternal mortality in LMICs. Successful implementation requires comprehensive approaches including national policy updates, healthcare provider training, supply chain optimization, and robust monitoring systems. As countries work toward achieving Sustainable Development Goal targets for maternal mortality reduction, HSC offers a viable, cost-effective uterotonic strategy that can substantially reduce PPH-related deaths and accelerate progress toward maternal survival goals when integrated within comprehensive PPH prevention and management programs.

References

- 1. Heat-Stable this compound in the Management of Postpartum ... [pmc.ncbi.nlm.nih.gov]

- 2. Cost-effectiveness and budget impact of heat-stable ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and stability of a heat-stable formulation ... [pubmed.ncbi.nlm.nih.gov]

- 4. WHO study shows drug could save thousands of women's ... [who.int]

- 5. Development and stability of a heat‐stable formulation ... [pmc.ncbi.nlm.nih.gov]

- 6. Integrating Heat-Stable this compound and Tranexamic Acid for ... [mchandaids.org]

- 7. Guidance on the use of heat-stable this compound as an ... [figo.org]

- 8. Guidance on the use of heat-stable this compound as an ... [internationalmidwives.org]

- 9. Clinical trial to evaluate broader use of lifesaving, heat ... [unitaid.org]

Application Notes and Protocols: Storage, Handling, and Stability of Heat-Stable Carbetocin

Introduction

Postpartum haemorrhage (PPH) remains a leading cause of maternal mortality globally, with the majority of deaths occurring in low- and middle-income countries (LMICs) where healthcare infrastructure is often fragile [1]. The effectiveness of standard uterotonics like oxytocin is frequently compromised in these settings due to their dependency on continuous cold-chain storage (2-8°C) to maintain potency, a requirement that is often unmet in tropical climates and regions with unreliable electricity [1] [2] [3].

Heat-stable carbetocin (HSC), a long-acting synthetic analogue of oxytocin, has been developed to address this critical limitation. Its defining characteristic is the ability to remain stable and potent at high ambient temperatures for extended periods, bypassing the need for refrigeration from the point of manufacture to the point of use [3] [4]. These application notes provide detailed protocols on the storage, handling, and stability assessment of HSC, intended for researchers, scientists, and drug development professionals involved in maternal health product development and implementation.

Formulation Composition and Stability Characteristics

The heat-stable formulation of this compound differs from the conventional refrigerated formulation primarily in its excipients, which are optimized to confer stability under stressful thermal conditions [2] [3]. The table below details the composition of the heat-stable formulation.

Table 1: Composition of the Heat-Stable this compound Formulation (0.1 mg/mL) [3]

| Component | Quantity | Function |

|---|---|---|

| This compound | 0.100 mg/mL | Active Pharmaceutical Ingredient (API) |

| Succinic Acid | 1.19 mg/mL | Buffer agent |

| Sodium Hydroxide 2N | to pH 5.45 | pH adjustment |

| Mannitol | 47.0 mg/mL | Isotonicity agent |

| L-Methionine | 1.00 mg/mL | Antioxidant |

| Water for Injection | 1.0 mL | Solvent |